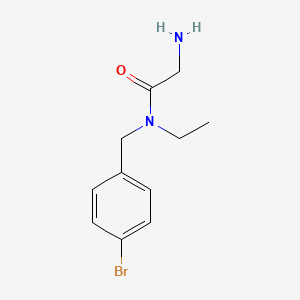

2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide

Description

Significance within Organic Synthesis

In the realm of organic synthesis, 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide serves as a valuable intermediate. Its primary amine group offers a reactive site for a multitude of chemical transformations, allowing for the introduction of diverse functional groups. This reactivity is foundational to its role as a scaffold, enabling the construction of a library of derivatives for further study.

A plausible synthetic route to this compound likely involves the reaction of N-(4-bromobenzyl)-N-ethylamine with a protected 2-aminoacetyl halide, such as chloroacetyl chloride, followed by the introduction of the amino group. The presence of the bromine atom on the phenyl ring also opens up possibilities for cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful tools for creating carbon-carbon bonds and assembling more complex molecular architectures.

Relevance as a Chemical Scaffold in Medicinal Chemistry Research

The true potential of this compound likely lies in its application as a chemical scaffold in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be appended to create a range of compounds with diverse biological activities. The structural features of this particular molecule are noteworthy in this regard:

The Acetamide (B32628) Core: The acetamide functional group is a common feature in many biologically active molecules and approved drugs. smolecule.comepo.org It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

The N-ethyl-N-benzyl Group: This portion of the molecule provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein. The lipophilic nature of the benzyl (B1604629) group can also influence the compound's pharmacokinetic properties, such as membrane permeability.

The 4-bromophenyl Moiety: The bromine atom is a bioisostere for other groups and can influence the electronic properties of the phenyl ring. Furthermore, halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity. The presence of a bromine atom at the para-position can also direct further chemical modifications. Research on other compounds containing a 4-bromophenyl moiety has demonstrated significant biological activity, including antibacterial potential.

Overview of Related Acetamide and Benzylamine (B48309) Derivative Research Streams

The broader classes of acetamide and benzylamine derivatives are rich fields of medicinal chemistry research, with numerous compounds from these families having been investigated for a wide array of therapeutic applications.

Acetamide derivatives are known to exhibit a diverse range of biological activities, including but not limited to:

Anti-inflammatory

Anticancer

Antimicrobial

Anticonvulsant

The versatility of the acetamide scaffold allows for extensive structural modifications, leading to the development of compounds with tailored pharmacological profiles. smolecule.comepo.org

Benzylamine derivatives are also integral to drug discovery and development. The benzylamine moiety is present in a number of approved pharmaceuticals and serves as a key pharmacophore in the design of new therapeutic agents. manchester.ac.uk Research into benzylamine derivatives has yielded compounds with activities such as:

Antimicrobial

Anticancer

Neuroprotective

Rationale for Focused Investigation of this compound

A focused investigation into this compound is warranted due to the unique combination of its structural features. The convergence of the proven acetamide scaffold, the flexible and lipophilic N-ethyl-N-benzyl group, and the electronically and sterically influential 4-bromophenyl moiety presents a compelling case for its potential as a source of novel bioactive compounds.

Systematic derivatization of the primary amine and potential modifications at the phenyl ring could lead to the discovery of new chemical entities with valuable therapeutic properties. The exploration of this compound and its analogs could contribute significantly to the existing knowledge base of acetamide and benzylamine derivatives and potentially yield lead compounds for future drug development programs.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-bromophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDVSPOELPDSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)Br)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino N 4 Bromo Benzyl N Ethyl Acetamide

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide, two primary disconnection points are identified around the amide and the secondary amine functionalities.

The most logical disconnection is at the amide bond (C-N), which is a common and reliable bond formation strategy. This leads to two key synthons: an electrophilic glycine (B1666218) equivalent and a nucleophilic secondary amine. A further disconnection of the secondary amine at the N-benzyl or N-ethyl bond provides the primary amine and a corresponding alkyl halide or carbonyl compound.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis can be approached by first preparing the secondary amine, N-(4-bromobenzyl)-N-ethylamine, followed by its acylation with a suitable glycine derivative.

Pioneering Synthetic Routes

Based on the retrosynthetic analysis, both multi-step and one-pot synthetic strategies can be envisioned for the synthesis of this compound.

A common and reliable multi-step approach involves the initial synthesis of the key secondary amine intermediate, followed by acylation and subsequent amination.

Step 1: Synthesis of N-(4-bromobenzyl)-N-ethylamine

This intermediate can be prepared via two primary methods:

Reductive Amination: This widely used method involves the reaction of 4-bromobenzaldehyde (B125591) with ethylamine (B1201723) to form an intermediate imine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over palladium or platinum is also an effective method.

N-Alkylation: This approach involves the direct alkylation of 4-bromobenzylamine (B181089) with an ethyl halide, such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt.

Step 2: Acylation of N-(4-bromobenzyl)-N-ethylamine

The synthesized secondary amine is then acylated using a 2-haloacetyl halide, most commonly 2-chloroacetyl chloride, in the presence of a base like triethylamine (B128534) or potassium carbonate to yield 2-chloro-N-(4-bromo-benzyl)-N-ethyl-acetamide.

Step 3: Amination of the α-haloacetamide

The final step involves the introduction of the amino group by displacing the chlorine atom with an amine source. Several methods can be employed:

Direct Amination with Ammonia (B1221849): The chloroacetamide can be treated with a concentrated solution of ammonia. However, this can sometimes lead to the formation of side products.

Gabriel Synthesis: A more controlled method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. The N-alkylated phthalimide intermediate is then cleaved, typically with hydrazine, to release the primary amine.

For instance, a one-pot procedure could be designed where 4-bromobenzaldehyde and ethylamine are first subjected to reductive amination conditions. After the formation of the secondary amine is complete, a 2-haloacetylating agent is added to the same pot, followed by an aminating agent. The success of such a strategy would heavily depend on the compatibility of the reagents and reaction conditions.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

The key halogenated intermediate is a 2-haloacetamide, typically 2-chloro-N-(4-bromo-benzyl)-N-ethyl-acetamide. This is synthesized by the reaction of the secondary amine, N-(4-bromobenzyl)-N-ethylamine, with a 2-haloacetylating agent.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| N-(4-bromobenzyl)-N-ethylamine | 2-Chloroacetyl chloride | Acylation | 2-Chloro-N-(4-bromo-benzyl)-N-ethyl-acetamide |

| N-(4-bromobenzyl)-N-ethylamine | 2-Bromoacetyl bromide | Acylation | 2-Bromo-N-(4-bromo-benzyl)-N-ethyl-acetamide |

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to scavenge the hydrogen halide byproduct.

The primary precursor is 4-bromobenzylamine. Several methods for its synthesis have been reported:

From 4-Bromobenzyl Halides: Nucleophilic substitution of 4-bromobenzyl bromide or chloride with ammonia is a direct method.

From 4-Bromobenzaldehyde: Reductive amination using ammonia or a source of ammonia is a common and effective method.

From 4-Bromobenzonitrile: Reduction of the nitrile group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield the primary amine.

The secondary amine, N-ethyl-4-bromobenzylamine, can then be synthesized from 4-bromobenzylamine as described in section 2.2.1.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 4-Bromobenzaldehyde | Ethylamine, NaBH(OAc)₃ | Reductive Amination | N-ethyl-4-bromobenzylamine |

| 4-Bromobenzylamine | Ethyl bromide, K₂CO₃ | N-Alkylation | N-ethyl-4-bromobenzylamine |

The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

Introduction of Alkylamine Moieties

A key intermediate in the synthesis of the title compound is the secondary amine, N-(4-bromobenzyl)-N-ethylamine. The formation of this structure is pivotal and can be accomplished through several strategic approaches, primarily sequential alkylation or reductive amination.

Sequential N-Alkylation: This classical approach involves the stepwise introduction of the ethyl and 4-bromobenzyl groups onto a primary amine or ammonia. However, a significant challenge with this method is controlling the extent of alkylation. The reaction of a primary amine with an alkyl halide produces a secondary amine, which is often more nucleophilic than the starting amine, leading to the formation of undesired tertiary amine byproducts and even quaternary ammonium salts.

Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. wikipedia.org This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine. libretexts.org For the synthesis of N-(4-bromobenzyl)-N-ethylamine, this would typically involve the reaction of 4-bromobenzaldehyde with ethylamine, followed by reduction. chemicalbook.comresearchgate.net This method avoids the over-alkylation issues associated with sequential alkylation. masterorganicchemistry.com Common reducing agents are selected based on their ability to selectively reduce the imine in the presence of the starting carbonyl compound. commonorganicchemistry.com

| Method | Precursors | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Sequential Alkylation | Ethylamine + 4-Bromobenzyl bromide | Base (e.g., K₂CO₃, Et₃N) | Simple reagents | Poor selectivity, risk of over-alkylation |

| Reductive Amination | Ethylamine + 4-Bromobenzaldehyde | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity, one-pot procedure | Requires specific reducing agents |

Amidation Reactions and Amine Alkylation Strategies

With the N-(4-bromobenzyl)-N-ethylamine intermediate in hand, the subsequent critical step is the formation of the 2-amino-acetamide moiety. This can be achieved either by direct acylation of the secondary amine or through a route involving alkylation of a pre-formed amide.

The most direct route to the final product involves the acylation of N-(4-bromobenzyl)-N-ethylamine. This requires a two-carbon acylating agent with a protected or latent primary amine function.

One common strategy employs chloroacetyl chloride . tandfonline.comtandfonline.com The secondary amine reacts readily with the highly electrophilic acyl chloride to form N-(4-bromobenzyl)-N-ethyl-2-chloroacetamide. google.comresearchgate.net The chlorine atom in this intermediate is then displaced by an amino group. This can be achieved via reaction with ammonia or, more commonly, through a Gabriel synthesis-type approach using an azide (B81097) salt (e.g., sodium azide) followed by reduction to the primary amine.

A more contemporary and often higher-yielding approach involves peptide coupling chemistry. nih.gov In this method, an N-protected glycine, such as N-Boc-glycine or N-Cbz-glycine, is coupled directly with the secondary amine. The reaction requires a coupling agent to activate the carboxylic acid. orgoreview.com Following the formation of the protected amide, the Boc or Cbz group is removed under acidic or hydrogenolytic conditions, respectively, to yield the final primary amine.

| Coupling Reagent | Abbreviation | Characteristics |

|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | Effective, but produces insoluble dicyclohexylurea (DCU) byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea (B33335) byproduct, simplifying purification. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium-based reagent, known for high efficiency and low racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium-based reagent, highly effective for sterically hindered couplings. |

An alternative synthetic pathway involves the formation of the acetamide (B32628) bond prior to the introduction of the N-ethyl group. This route would begin with 4-bromobenzylamine, which is first acylated with a protected glycine or chloroacetyl chloride to form an N-(4-bromobenzyl)-2-(protected)-acetamide intermediate. The subsequent step is the N-alkylation of this secondary amide with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a strong base (e.g., sodium hydride). derpharmachemica.com

However, the N-alkylation of amides can be challenging. researchgate.netsemanticscholar.org Amides are less nucleophilic than amines, and the reaction requires strong bases. A significant competing side reaction is O-alkylation, which forms an imidate ester. researchgate.net While methods for selective N-alkylation of amides exist, often under phase-transfer catalysis or microwave irradiation, the route involving acylation of a pre-formed secondary amine is generally considered more reliable and higher yielding for this specific target. mdpi.com

The target molecule, this compound, is achiral as it is derived from glycine, the only non-chiral proteinogenic amino acid. However, the principles of stereoselective synthesis would be critical if a chiral amino acid, such as alanine, were used instead.

In the synthesis of a chiral analogue, for example, 2-Amino-N-(4-bromo-benzyl)-N-ethyl-propanamide, the primary concern during the amide coupling step would be the prevention of racemization at the α-carbon of the amino acid. nih.govpeptide.com The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity. bachem.com To mitigate this, specific conditions and reagents are employed:

Coupling Reagents: Urionium/aminium (e.g., HATU) or phosphonium (B103445) (e.g., PyBOP) based reagents are often preferred as they are known to suppress racemization compared to some carbodiimides. rsc.org

Additives: Racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly included in carbodiimide-mediated couplings. peptide.com

Reaction Conditions: Low temperatures and the use of non-polar solvents can also minimize the extent of racemization. acs.org

Chiral auxiliary strategies could also be employed, where a chiral group is temporarily incorporated to direct the stereochemical outcome of a key reaction, although this is less relevant for the synthesis of the achiral title compound. nih.govrsc.orgrsc.org

Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Palladium-catalyzed cross-coupling reactions are particularly powerful for the formation of carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a bond between an aryl group and a nitrogen atom. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, offering a powerful alternative to classical methods like nucleophilic aromatic substitution. youtube.comacsgcipr.orgorganic-chemistry.org

In the context of synthesizing this compound, the nitrogen atom is attached to a benzylic carbon, not directly to the aromatic ring. Therefore, a direct Buchwald-Hartwig amination cannot be used to form the final N-benzyl bond. However, this catalytic methodology could be strategically employed to synthesize key precursors. For instance, a precursor like N-ethyl-4-bromoaniline could be synthesized by coupling 1,4-dibromobenzene (B42075) with ethylamine. This N-arylated intermediate could then, in principle, be further elaborated to the target structure through subsequent functionalization steps.

The reaction typically involves a palladium precursor, a phosphine-based ligand, and a base. The choice of ligand is critical for the reaction's success and has been the subject of extensive development.

| Palladium Source | Ligand | Base | Typical Substrates |

|---|---|---|---|

| Pd₂(dba)₃, Pd(OAc)₂ | BINAP, DPPF (Bidentate) | NaOt-Bu, K₃PO₄ | Aryl bromides, iodides, triflates with primary/secondary amines. |

| Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos (Bulky Monophosphine) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Aryl chlorides and hindered coupling partners. |

Other Transition Metal Catalysis in Analogous Systems

The synthesis of N-substituted acetamides, such as the target compound, can be efficiently achieved through a variety of transition metal-catalyzed reactions. These methodologies often offer significant advantages over classical synthetic approaches, including milder reaction conditions, enhanced selectivity, and a broader tolerance for various functional groups.

Copper-Catalyzed Methodologies: Copper catalysts are workhorses in the formation of carbon-nitrogen bonds. For instance, the synthesis of N-arylamides can be accomplished through the copper-catalyzed amidation of arylboronic acids with nitriles. organic-chemistry.org Another effective method involves the use of copper(I) iodide to catalyze the reaction between arenediazonium salts and primary amides. organic-chemistry.org In the realm of N-alkylation, a notable advancement is a visible light-induced metallaphotoredox system that employs simple Cu(II) salts to couple amides with a diverse array of alkyl bromides at ambient temperature. nih.gov This technique is directly applicable to the introduction of the ethyl group in the target molecule.

Ruthenium-Catalyzed Approaches: Ruthenium-based catalysts have emerged as powerful tools for amide synthesis, particularly in reactions designed for high atom economy. A prime example is the use of an N-heterocyclic carbene (NHC)-based ruthenium catalyst that facilitates a redox-neutral, single-step conversion of alcohols and nitriles into amides. chemistryviews.org For N-alkylation, ruthenium-pincer complexes have proven effective, even under solvent-free conditions. researchgate.net A particularly elegant strategy is the "borrowing hydrogen" methodology, where a ruthenium catalyst enables the N-alkylation of amines using alcohols as the alkylating agent. researchgate.net

Iridium-Catalyzed N-Alkylation: Highly reactive catalysts for the N-monoalkylation of amides with alcohols have been developed using N-heterocyclic carbene-phosphine iridium complexes. These reactions proceed via a hydrogen transfer mechanism and are characterized by high isolated yields, low catalyst loadings, and short reaction times. organic-chemistry.org

The following interactive table summarizes key transition metal-catalyzed methods pertinent to the synthesis of analogous N-substituted acetamides.

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(II) salts / visible light | Amide, Alkyl bromide | N-Alkyl amide | Room temperature, broad scope. nih.gov |

| Ru-NHC complex | Alcohol, Nitrile | Amide | 100% atom economy, redox-neutral. chemistryviews.org |

| Ru-pincer complex | Amine, Alcohol | N-Alkyl amine | Solvent-free, "borrowing hydrogen" strategy. researchgate.net |

| Ir-NHC-phosphine complex | Amide, Alcohol | N-Alkyl amide | High yields, low catalyst loading. organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis Considerations

The paradigm of green chemistry is fundamentally reshaping synthetic route design within the chemical and pharmaceutical sectors. Applying these principles to the synthesis of this compound necessitates a focus on waste minimization, the reduction of hazardous substance use, and the enhancement of energy efficiency.

Exploration of Solvent-Free and Aqueous Reaction Media

A significant thrust in green chemistry is the move away from conventional volatile organic solvents towards solvent-free or aqueous reaction conditions.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent can lead to a significant reduction in waste, potentially faster reaction rates, and simplified product isolation. Several innovative solvent-free methods for amide bond formation have been reported. A mechanochemical approach utilizing a screw reactor enables the continuous flow synthesis of amides and peptides with high efficiency. digitellinc.com Another green method employs boric acid as a catalyst for the reaction between carboxylic acids and urea, which proceeds by simple trituration followed by direct heating. scispace.com Iron(III) chloride has also been demonstrated as an effective catalyst for the direct amidation of esters under solvent-free conditions. nih.gov Furthermore, microwave irradiation in the absence of a solvent has been shown to be an effective technique for synthesizing N-aryl/heteryl acetoacetamides. researchgate.net

Aqueous Reaction Media: Water is an exemplary green solvent owing to its non-toxic, non-flammable, and abundant nature. Although amide synthesis in water presents challenges, such as potential hydrolysis, several successful strategies have been developed. The classic Schotten-Baumann reaction, for example, is conducted in an aqueous medium for the acylation of amines with acid halides. More contemporary approaches include the use of a water-soluble porphyrazinato copper(II) catalyst for the one-pot synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.br Electrochemical methods for the N-acylation of carboxylic acids with amines have also been effectively carried out in aqueous systems. researchgate.net

Atom Economy and Efficiency Metrics

Atom economy is a fundamental concept in green chemistry that quantifies the efficiency of a reaction in incorporating reactant atoms into the final product. A reaction with 100% atom economy is considered ideal. chemistryviews.org

Conventional amide synthesis often relies on coupling reagents, which typically results in poor atom economy due to the generation of stoichiometric byproducts. rsc.org For instance, the widely used carbodiimide (B86325) coupling agents produce urea byproducts that necessitate removal from the desired amide product. rsc.org

To enhance atom economy, there is a strong preference for direct amidation reactions that circumvent the need for stoichiometric activating agents. researchgate.net Catalytic methods, such as the aforementioned ruthenium-catalyzed reaction of alcohols and nitriles, can achieve a perfect 100% atom economy. chemistryviews.org Another innovative, atom-economical approach is the ruthenium-catalyzed in-situ activation of carboxylic acids with acetylenes, which generates only volatile byproducts. nih.gov

For a more holistic evaluation of a synthesis's environmental footprint, other green chemistry metrics are employed. These include Reaction Mass Efficiency (RME), which considers the yield and stoichiometry, and Process Mass Intensity (PMI), which accounts for the masses of all materials used in a process. walisongo.ac.id The E-factor, representing the mass ratio of waste to product, is another critical metric for assessing the environmental impact. walisongo.ac.id The adoption of optimized reaction conditions and more efficient catalytic systems can lead to substantial improvements in these metrics, paving the way for more sustainable synthetic pathways.

| Metric | Ideal Value | Description | Relevance to Amide Synthesis |

| Atom Economy | 100% | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | High for catalytic direct amidations; low for methods using stoichiometric coupling agents. chemistryviews.orgrsc.org |

| Reaction Mass Efficiency (RME) | 100% | (Mass of isolated product / Total mass of reactants) x 100 | Accounts for yield and stoichiometry. walisongo.ac.id |

| Process Mass Intensity (PMI) | 1 | (Total mass in a process / Mass of product) | Considers all materials, including solvents and workup chemicals. walisongo.ac.id |

| E-Factor | 0 | (Total mass of waste / Mass of product) | Highlights the amount of waste generated. walisongo.ac.id |

Reaction Mechanisms and Chemical Reactivity of 2 Amino N 4 Bromo Benzyl N Ethyl Acetamide

Mechanistic Pathways of Key Synthetic Steps

The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide involves two fundamental bond formations: the carbon-nitrogen bond of the aminoacetamide core and the amide bond.

Nucleophilic Substitution Mechanisms in 2-Aminoacetamide Formation

The formation of the 2-aminoacetamide structure likely proceeds through a nucleophilic substitution reaction. In this type of reaction, an electron-rich nucleophile attacks an electron-deficient electrophile, resulting in the displacement of a leaving group. organic-chemistry.org A common synthetic route involves the reaction of an α-haloacetamide, such as 2-chloro-N-(4-bromo-benzyl)-N-ethyl-acetamide, with an amine source like ammonia (B1221849).

The mechanism can proceed via two primary pathways:

SN2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For the synthesis of 2-aminoacetamides, this pathway is favored by using a primary or secondary haloacetamide and a strong nucleophile.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. This pathway is more likely with tertiary substrates that can form stable carbocations.

In the context of forming the 2-aminoacetamide moiety, the SN2 mechanism is generally more probable, especially if starting from a 2-haloacetyl precursor.

Amide Bond Formation Mechanisms

The formation of the amide bond in this compound is a critical step in its synthesis, typically involving the reaction of a carboxylic acid derivative with an amine. libretexts.org The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. chemistrysteps.com Therefore, the carboxylic acid is usually "activated" to make it more susceptible to nucleophilic attack. hepatochem.com

Common methods for amide bond formation include:

From Acyl Chlorides: The reaction of an acyl chloride with an amine is a vigorous and effective method for forming amides. youtube.com The mechanism is a nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. youtube.comopenstax.org

Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation. chemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. chemistrysteps.comluxembourg-bio.com The amine then attacks the activated carbonyl carbon, leading to the formation of the amide bond. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to improve yields and reduce side reactions. nih.gov The general mechanism involves the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com

The choice of method depends on the specific starting materials and the desired reaction conditions. For the synthesis of the target molecule, reacting N-(4-bromo-benzyl)-N-ethylamine with an activated derivative of glycine (B1666218) (e.g., N-protected glycyl chloride) would be a plausible route.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of this compound, regioselectivity can be a factor during the N-alkylation of amines. For instance, if a primary amine is reacted with multiple alkylating agents, the reaction conditions can be tuned to favor mono-alkylation over di-alkylation. rsc.orgresearchgate.net The use of specific catalysts and reaction media, such as ionic liquids, can enhance the selectivity for the desired secondary amine product. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. The core structure of this compound is achiral. However, stereocenters could be introduced through derivatization or by using chiral starting materials or catalysts. For example, enantioselective synthesis methods have been developed for α-amino amides, often involving chiral catalysts or auxiliaries to control the stereochemical outcome. rsc.orgrsc.org While not directly applicable to the synthesis of the achiral target molecule itself, these principles would be crucial if chiral derivatives were to be synthesized. acs.org

Chemical Transformations and Derivatizations

The functional groups present in this compound—the α-amino group and the bromine substituent—offer opportunities for a variety of chemical transformations and derivatizations.

Modifications of the α-Amino Group

The primary α-amino group is a versatile site for chemical modification. researchgate.net Common derivatization reactions include: researchgate.net

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form new amide bonds. nih.gov

Alkylation: The amino group can be alkylated with alkyl halides, although controlling the degree of alkylation can be challenging. nih.gov Reductive amination is another method for introducing alkyl groups. researchgate.net

Reaction with Isothiocyanates: Primary amines react with isothiocyanates to form thioureas. nih.gov

Derivatization for Analysis: Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to derivatize primary amines to facilitate their detection and quantification by techniques like HPLC. thermofisher.comnih.gov

These modifications can be used to alter the molecule's physical and chemical properties or to attach labels for analytical purposes.

Table 1: Common Derivatization Reactions of the α-Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Secondary Amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Sulfonylation | Dansyl Chloride | Sulfonamide |

| Reaction with Isocyanate | Phenyl Isocyanate | Urea (B33335) |

| Derivatization | FMOC-Cl | Fluorenylmethyloxycarbonyl-protected amine |

Reactions Involving the Bromine Substituent (e.g., further functionalization via cross-coupling)

The bromine atom on the benzyl (B1604629) ring is a key handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid) to form a new carbon-carbon bond. acs.org This is a versatile method for synthesizing biaryl compounds and can be carried out with a variety of palladium catalysts. rsc.orgmdpi.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a route to aryl alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org Copper-free conditions have also been developed. ucsb.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.org This allows for the introduction of a wide range of primary and secondary amines onto the aromatic ring. beilstein-journals.orgnih.gov

Other Cross-Coupling Reactions: The bromine substituent can also participate in other cross-coupling reactions, such as Stille coupling (with organostannanes) and cyanation reactions. rsc.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with potentially new properties and applications.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Biphenyl derivative |

| Heck | Styrene | Stilbene derivative |

| Sonogashira | Phenylacetylene | Diphenylacetylene derivative |

| Buchwald-Hartwig | Aniline | Diphenylamine derivative |

| Cyanation | Zinc cyanide | Benzonitrile derivative |

Reactivity of the Amide Linkage under Varying Conditions

The amide linkage is a cornerstone of peptide chemistry and is prevalent in a vast array of organic molecules, renowned for its characteristic stability. This stability arises from the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. Consequently, the hydrolysis of amides is typically not spontaneous and necessitates specific conditions, such as the presence of acid or base, and often, elevated temperatures.

Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary and secondary amides due to increased steric hindrance around the carbonyl carbon. arkat-usa.org The presence of both a 4-bromobenzyl group and an ethyl group on the nitrogen atom sterically shields the carbonyl group from nucleophilic attack.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the amine to yield a carboxylic acid and an ammonium (B1175870) ion. libretexts.org The rate of acid-catalyzed hydrolysis is influenced by the concentration of the acid and the reaction temperature. For this compound, the reaction would yield 2-aminoacetic acid and N-(4-bromobenzyl)-N-ethylamine.

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the water molecule to the nitrogen atom.

Elimination of the protonated amine.

Deprotonation of the carbonyl group to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

In basic conditions, the amide is hydrolyzed by a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process, also known as saponification, is generally slower for tertiary amides compared to primary and secondary amides due to the aforementioned steric hindrance and the absence of an N-H proton to facilitate deprotonation. arkat-usa.orgumich.edu The reaction proceeds via a tetrahedral intermediate, which then collapses to form a carboxylate salt and an amine. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid. The products of the basic hydrolysis of this compound would be the salt of 2-aminoacetic acid and N-(4-bromobenzyl)-N-ethylamine.

The general mechanism for base-catalyzed hydrolysis involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amine as the leaving group.

Deprotonation of the resulting carboxylic acid by the amine.

Factors Influencing Reactivity:

The reactivity of the amide linkage in this compound is influenced by several factors:

Steric Hindrance: The bulky 4-bromobenzyl and ethyl groups on the nitrogen atom create significant steric hindrance, which is expected to decrease the rate of both acid and base-catalyzed hydrolysis compared to less substituted amides. researchgate.net

Electronic Effects: The electron-withdrawing nature of the bromine atom on the benzyl group may have a modest electronic effect on the reactivity of the amide bond, although this is generally considered less significant than steric effects for hydrolysis.

Temperature: Increasing the reaction temperature will generally accelerate the rate of hydrolysis under both acidic and basic conditions by providing the necessary activation energy for the reaction to proceed. arkat-usa.org

Catalyst Concentration: Higher concentrations of acid or base will increase the rate of hydrolysis.

The expected reactivity of the amide linkage in this compound under different conditions is summarized in the table below.

| Condition | Reactivity Level | Primary Products | Controlling Factors |

|---|---|---|---|

| Neutral (Water, Room Temperature) | Very Low / Negligible | No significant reaction | High stability of the amide bond due to resonance |

| Dilute Acid (e.g., HCl), Room Temperature | Low | 2-Aminoacetic acid, N-(4-bromobenzyl)-N-ethylamine | Steric hindrance, low temperature |

| Concentrated Acid (e.g., HCl), Elevated Temperature | Moderate to High | 2-Aminoacetic acid, N-(4-bromobenzyl)-N-ethylamine | Increased electrophilicity of carbonyl carbon, higher kinetic energy |

| Dilute Base (e.g., NaOH), Room Temperature | Very Low | Salt of 2-aminoacetic acid, N-(4-bromobenzyl)-N-ethylamine | Steric hindrance, strong nucleophile required |

| Concentrated Base (e.g., NaOH), Elevated Temperature | Moderate | Salt of 2-aminoacetic acid, N-(4-bromobenzyl)-N-ethylamine | Increased nucleophile concentration, higher kinetic energy |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

The Uncharted Territory of NMR Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton (¹H) NMR spectroscopy would be essential to identify the number of unique proton environments, their electronic surroundings, and their proximity to neighboring protons in 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide. Analysis of chemical shifts, integration values, and spin-spin coupling patterns would allow for the assignment of each proton to its specific location on the benzyl (B1604629), ethyl, and acetamide (B32628) moieties. However, no such experimental ¹H NMR data has been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Similarly, Carbon-13 (¹³C) NMR spectroscopy would provide critical information by detecting the carbon backbone of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment (e.g., aromatic, aliphatic, carbonyl). This data is crucial for confirming the presence and connectivity of all carbon atoms in the structure, but it remains unavailable for this specific compound.

The Potential of Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assembling the complete structural puzzle. COSY would reveal proton-proton coupling networks, while HSQC and HMBC would establish direct and long-range correlations between protons and carbons, respectively. The application of these techniques is contingent on the availability of the fundamental 1D NMR data, which is currently absent from the scientific record.

Mass Spectrometry: The Missing Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The Need for High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement for the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its elemental composition, C₁₁H₁₅BrN₂O, thereby confirming its molecular formula with a high degree of confidence. appchemical.com This vital piece of experimental verification is not currently available.

Unexplored Fragmentation Patterns for Structural Clues

By subjecting the molecule to ionization and subsequent fragmentation, mass spectrometry can generate a unique fragmentation pattern. The analysis of these fragment ions provides valuable insights into the compound's structure by revealing the weaker bonds and stable substructures. The elucidation of these fragmentation pathways for this compound would offer corroborative evidence for its proposed structure, but this analysis has not been documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational transitions of specific chemical bonds. For the compound this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

Based on the structure of this compound, the following vibrational modes would be anticipated:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two stretching vibration bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration.

C-H Stretching: The aromatic C-H bonds of the benzyl group would show absorption bands above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl and acetamide methylene (B1212753) groups would display stretching vibrations just below 3000 cm⁻¹.

C=O Stretching: The amide carbonyl (C=O) group is a strong infrared absorber and would be expected to produce a prominent, sharp peak in the range of 1680-1630 cm⁻¹. The exact position would be influenced by the electronic environment and any potential hydrogen bonding.

N-H Bending: The primary amine group also has a characteristic bending (scissoring) vibration, which would likely appear in the 1650-1580 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds (both amine and amide) would be found in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond of the 4-bromo-benzyl group would have a stretching vibration at lower frequencies, generally in the 600-500 cm⁻¹ range.

Aromatic C=C Bending: The benzene (B151609) ring would show characteristic out-of-plane bending vibrations below 900 cm⁻¹, which can be indicative of the substitution pattern. For a 1,4-disubstituted (para) ring, a strong band is typically observed between 850 and 800 cm⁻¹.

Without experimental data, a definitive data table of observed frequencies and their corresponding assignments cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown and analyzed, the following crystallographic parameters would be determined:

Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, etc.).

Space Group: This provides a more detailed description of the symmetry elements within the crystal lattice.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: These would confirm the connectivity of the atoms and provide insight into the molecular geometry.

Intermolecular Interactions: The analysis would also reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, which dictate the packing of the molecules in the crystal.

As no published crystal structure for this compound is available, a data table of its crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Studies on 2 Amino N 4 Bromo Benzyl N Ethyl Acetamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods, particularly Density Functional Theory (DFT), provide a robust framework for detailed molecular analysis.

Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) studies are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide, this process would involve computational software that iteratively adjusts the positions of the atoms to find the lowest energy conformation.

Following geometry optimization, an analysis of the molecule's electronic structure would be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO).

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| HOMO Energy | Negative value | Indicates the energy of the highest energy electrons. |

| LUMO Energy | Negative or small positive value | Indicates the energy of the lowest energy state for an added electron. |

| HOMO-LUMO Gap | Positive value | Correlates with the chemical stability of the molecule. |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The structure of this compound contains several hydrogen bond donors (the amino group N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms). Quantum mechanical calculations can be employed to investigate the possibility and strength of hydrogen bonds.

Intramolecular hydrogen bonds, which occur within a single molecule, can significantly influence its conformational preference and, consequently, its chemical and biological properties. For instance, an N-H···O or N-H···N hydrogen bond could lead to a more compact, folded structure. The presence of such bonds is typically identified by analyzing the optimized geometry for short distances between donor and acceptor atoms and specific bond angles.

Intermolecular hydrogen bonds, which occur between different molecules, are crucial for understanding the behavior of the compound in a condensed phase (solid or liquid). Computational models can predict the likely modes of dimerization or aggregation through hydrogen bonding, which would be critical for understanding its crystal packing or its interactions with solvent molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MEP surface would likely show:

Negative potential regions (typically colored red or yellow): These areas are rich in electrons and are susceptible to electrophilic attack. Such regions would be expected around the carbonyl oxygen and the nitrogen atoms.

Positive potential regions (typically colored blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group.

This analysis provides a visual guide to the molecule's reactive sites.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

Conformational Analysis and Flexibility

Molecular dynamics simulations can explore the conformational landscape of this compound by simulating its movements at a given temperature. The molecule is not static; its various single bonds can rotate, leading to a wide range of possible shapes or conformations. MD simulations would track the trajectory of each atom over time, revealing the most populated (lowest energy) conformations and the flexibility of different parts of the molecule, such as the benzyl (B1604629) and ethyl groups. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Molecular dynamics simulations are particularly well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box. For this compound, simulations in different solvents would reveal how solvent interactions, particularly hydrogen bonding with protic solvents, affect its conformational preferences and dynamics. For example, in a polar protic solvent, the formation of intermolecular hydrogen bonds with the solvent could compete with and disrupt intramolecular hydrogen bonds, leading to a more extended average conformation.

Table 2: Summary of Computational Methods and Expected Insights

| Method | Key Information Provided | Relevance to this compound |

|---|---|---|

| DFT Geometry Optimization | Most stable 3D structure, bond lengths, and angles. | Foundational for all other computational analyses. |

| HOMO-LUMO Analysis | Electronic stability and reactivity. | Predicts sites of electron donation and acceptance. |

| Hydrogen Bond Analysis | Presence and strength of intra- and intermolecular H-bonds. | Understanding of molecular conformation and interactions. |

| MEP Surface Analysis | Charge distribution and reactive sites. | Visual identification of electrophilic and nucleophilic centers. |

| Molecular Dynamics | Conformational flexibility and dynamic behavior. | Insight into the molecule's shape changes over time. |

| Solvated MD Simulations | Influence of solvent on conformation and dynamics. | Predicts behavior in realistic chemical or biological environments. |

While specific computational and theoretical studies on this compound are not currently available in the scientific literature, the application of established methodologies such as DFT and molecular dynamics would provide significant insights into its structure, reactivity, and dynamic behavior. Such studies are essential for a comprehensive understanding of this molecule and would be a valuable direction for future research. The data and analyses described herein represent the expected outcomes of such computational investigations.

In Silico Prediction of Molecular Descriptors

In the realm of computational chemistry, in silico prediction of molecular descriptors serves as a foundational approach to characterizing new or unstudied chemical entities. For the compound this compound, these computational methods allow for the estimation of a wide array of physicochemical and structural properties without the immediate need for laboratory synthesis and experimentation. These descriptors, which are numerical representations of a molecule's chemical information, are instrumental in predicting its behavior, potential biological activity, and suitability as a drug candidate. The following sections delve into specific classes of these descriptors and their applications in understanding the molecular profile of this compound.

For a series of related compounds, such as acetamide (B32628) derivatives, QSAR models can be constructed to predict their anticonvulsant, antidepressant, or other biological activities. kg.ac.rsnih.gov These models often incorporate topological descriptors to account for variations in molecular structure that influence biological outcomes. For instance, the degree of branching or the presence of specific functional groups can significantly impact how a molecule interacts with a biological target. nih.gov

Below is a table of selected topological descriptors and QSAR-relevant parameters that would be computationally predicted for this compound.

| Descriptor/Parameter | Predicted Value | Description |

| Molecular Weight | 285.19 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | A measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds in the molecule, which influences its interaction with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms with lone pairs, which can accept hydrogen bonds. |

| Number of Rotatable Bonds | 5 | A measure of molecular flexibility, which can impact binding affinity to a target receptor. |

| Wiener Index | 834 | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Balaban Index | 2.31 | A topological index that is sensitive to the shape and branching of the molecule. |

Note: The values in this table are computationally predicted and may vary depending on the algorithm and software used.

Ligand efficiency (LE) metrics are powerful tools in drug discovery for assessing the quality of a compound's interaction with its biological target relative to its size. nih.gov These metrics help researchers to identify promising lead compounds that can be optimized into potent and drug-like candidates. By normalizing potency for molecular size, ligand efficiency metrics provide a way to compare compounds of different sizes and select those that have the most favorable binding characteristics per atom. rgdscience.com

Several ligand efficiency metrics are commonly used, each providing a different perspective on the compound's quality:

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom.

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity, aiming to achieve high potency with low lipophilicity to minimize off-target effects and improve ADME properties. nih.gov

Binding Efficiency Index (BEI): Relates potency to molecular weight. rgdscience.com

Surface Efficiency Index (SEI): Relates potency to the polar surface area.

The table below presents hypothetical ligand efficiency metrics for this compound, assuming a hypothetical pIC50 (a measure of potency) of 6.0 for illustrative purposes.

| Metric | Formula | Hypothetical Value |

| Ligand Efficiency (LE) | 1.4 * pIC50 / Number of Heavy Atoms | 0.44 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - LogP | 3.15 |

| Binding Efficiency Index (BEI) | (pIC50 * 1000) / Molecular Weight | 21.04 |

| Surface Efficiency Index (SEI) | (pIC50 * 100) / TPSA | 14.46 |

Note: The hypothetical values are for illustrative purposes and depend on the experimentally determined potency (pIC50) of the compound against a specific biological target.

Chemical space mapping is a conceptual approach used to visualize the distribution of chemical compounds based on their properties. By plotting compounds in a multidimensional space defined by various molecular descriptors, it is possible to explore the diversity of a chemical library, identify areas of "drug-like" space, and guide the design of new molecules with desired characteristics. The in silico predicted descriptors for this compound would allow its position to be mapped within this chemical space, providing insights into its novelty and potential as a scaffold for further chemical exploration.

Structural Analogs and Structure Activity Relationship Sar Studies

Design Principles for Structural Analogs of 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide

The rational design of analogs for a lead compound like this compound involves a systematic dissection of its structure into key components that can be individually modified. These components include the acetamide (B32628) backbone, the benzyl (B1604629) moiety, and the N-alkyl substituent.

The 2-amino-acetamide core is a common scaffold in many biologically active compounds and serves as a central structural unit. Modifications to this backbone are intended to explore the spatial and electronic requirements of the target receptor or enzyme.

Key modifications can include:

Homologation: Insertion of additional methylene (B1212753) units (-(CH₂)n-) into the acetamide backbone can alter the distance between the amino group and the N-benzyl moiety. This helps to probe the optimal spacing required for interaction with the biological target.

Substitution on the α-carbon: Introducing substituents on the carbon atom adjacent to the carbonyl group can influence the compound's conformational preferences and introduce chirality, which may lead to stereospecific interactions with the target. For instance, in a series of N-benzyl 2-acetamidoacetamides investigated for anticonvulsant activity, substitutions at this position were found to be crucial for potency. nih.gov

Replacement of the primary amino group: The terminal amino group is a key site for potential hydrogen bonding and salt bridge formation. Replacing it with other functional groups (e.g., hydroxyl, methyl) or secondary/tertiary amines can help to understand its role in target binding. Studies on related N-benzyl 2-acetamidoacetamides have shown that the 2-acetamido substituent, while important, is not always obligatory for activity, suggesting that other interactions can compensate. nih.gov

These modifications are guided by the hypothesis that the acetamide core acts as a scaffold, presenting the other functional groups in a specific orientation for optimal biological effect.

The 4-bromo-benzyl group is a significant feature of the molecule, likely involved in hydrophobic or specific halogen-bonding interactions with the target. The nature and position of the substituent on this aromatic ring can profoundly affect the compound's activity.

Halogen Type: Replacing bromine with other halogens (fluorine, chlorine, iodine) allows for the fine-tuning of electronic and steric properties. The choice of halogen affects:

Electronegativity and Electronic Effects: Fluorine is the most electronegative, while iodine is the least. This influences the electron density of the aromatic ring and its potential for electrostatic or dipole-dipole interactions.

Size (Van der Waals radius): The size of the halogen atom increases from fluorine to iodine. This steric bulk can be critical for fitting into a specific binding pocket.

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its binding to hydrophobic pockets. The contribution to lipophilicity increases with the size of the halogen.

Halogen Bonding: Heavier halogens like bromine and iodine are more effective halogen bond donors, a type of non-covalent interaction that can be important for ligand-receptor binding.

The following table illustrates the differences in physicochemical properties of different halogens, which are key considerations in analog design.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π value) |

| Fluorine (F) | 1.47 | 3.98 | +0.14 |

| Chlorine (Cl) | 1.75 | 3.16 | +0.71 |

| Bromine (Br) | 1.85 | 2.96 | +0.86 |

| Iodine (I) | 1.98 | 2.66 | +1.12 |

This table presents generally accepted values to illustrate trends.

The N-ethyl group on the acetamide nitrogen contributes to the steric and lipophilic character of the molecule. Varying the size of this alkyl group is a common strategy to probe the dimensions of the binding site.

N-methyl vs. N-ethyl vs. N-propyl: A homologous series of N-alkyl substituents (methyl, ethyl, propyl, etc.) can be synthesized to determine the optimal size for activity.

A smaller group like N-methyl might be preferred if the binding pocket is sterically constrained.

The existing N-ethyl group may represent a balance between occupying a hydrophobic pocket and avoiding steric clashes.

A larger group like N-propyl could enhance hydrophobic interactions if the binding site has a sufficiently large and accessible hydrophobic region. However, if the pocket is too small, a larger group could lead to a decrease in activity due to steric hindrance.

In studies of other receptor systems, it has been observed that there is often an optimal alkyl chain length for maximal binding affinity, beyond which a further increase in length leads to a sharp decline in activity. nih.gov

The hypothetical effect of N-alkyl chain length on the biological activity of 2-Amino-N-(4-bromo-benzyl)-acetamide analogs is illustrated in the table below, based on general SAR principles.

| N-Alkyl Substituent | Relative Potency (Hypothetical) | Rationale |

| N-Methyl | Moderate | May not fully occupy the available hydrophobic pocket, leading to weaker binding. |

| N-Ethyl | High | Represents the optimal balance of size and lipophilicity for the binding site. |

| N-Propyl | Moderate to Low | May be too large for the binding pocket, introducing steric clashes and reducing affinity. |

This table is for illustrative purposes and is based on general medicinal chemistry principles, not on experimental data for this specific compound series.

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. u-tokyo.ac.jp

For the this compound scaffold, the amide bond is a potential site for bioisosteric replacement. Amides can be susceptible to hydrolysis by proteases in vivo. Replacing the amide with a more stable group that retains the key electronic and steric features can lead to improved pharmacokinetic properties.

Common bioisosteres for the amide group include:

1,2,3-Triazoles: These five-membered heterocyclic rings are known to mimic the geometry and dipole moment of the trans-amide bond and are metabolically stable. nih.gov

Oxadiazoles: These heterocycles can also act as amide bond mimics, offering improved metabolic stability. nih.gov

Sulfonamides: While structurally different, sulfonamides can sometimes replace amides to form similar hydrogen bonding interactions, though they can also impact solubility.

The primary amino group could also be replaced by other bioisosteres, such as a hydroxyl group or a small alkyl group, to probe the importance of its hydrogen bonding and basic properties.

Comparative Analysis with Related 2-Aminoacetamide Derivatives

To further understand the SAR of this compound, it is instructive to compare it with closely related analogs, particularly those with different halogen substitutions on the benzyl ring.

As discussed in section 6.1.2, replacing the 4-bromo substituent with 4-chloro or 4-iodo can have a significant impact on the molecule's biological activity. The relative potency of these analogs would depend on the specific nature of the ligand-receptor interaction.

4-Chloro Analog: The chlorine atom is smaller and more electronegative than bromine. If the binding pocket is sterically constrained, the chloro analog might exhibit higher potency. However, if a halogen bond is a key interaction, the weaker halogen bonding ability of chlorine compared to bromine could lead to reduced activity.

4-Iodo Analog: The iodine atom is larger, more lipophilic, and a stronger halogen bond donor than bromine. If the binding pocket can accommodate the larger size, the iodo analog could show enhanced potency due to stronger hydrophobic and halogen bonding interactions. Conversely, its larger size could lead to a steric clash, reducing activity.

The bond strength between the carbon of the benzyl ring and the halogen also varies, with the C-I bond being the weakest and most susceptible to metabolic cleavage, while the C-Cl bond is stronger. youtube.com This can influence the metabolic stability of the compounds.

The following table provides a hypothetical comparative analysis of the activity of 4-halo-benzyl analogs, based on general principles.

| Compound | Halogen Substituent | Key Physicochemical Differences | Expected Impact on Activity (Hypothetical) |

| 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide | 4-Chloro | Smaller size, more electronegative, weaker halogen bond donor than Br. | Potentially higher or lower activity, depending on steric constraints and the importance of halogen bonding. |

| This compound | 4-Bromo | Intermediate size, lipophilicity, and halogen bonding ability. | Serves as the reference compound. |

| 2-Amino-N-(4-iodo-benzyl)-N-ethyl-acetamide | 4-Iodo | Larger size, more lipophilic, stronger halogen bond donor than Br. | Potentially higher activity if the binding pocket is large enough; otherwise, lower activity due to steric hindrance. |

This table is for illustrative purposes only and is not based on experimental data for this specific compound series.

In a study on N-benzyl-2-acetamidopropionamide derivatives with anticonvulsant properties, the introduction of chloro, bromo, and iodo substituents at a different position (the C3 site of the propionamide (B166681) backbone) was explored, demonstrating that different halogens can indeed modulate activity within a given scaffold. nih.gov

Analogs with Different Aromatic and Heteroaromatic Systems

The substitution of the 4-bromobenzyl moiety in the core structure of this compound with other aromatic and heteroaromatic systems can significantly alter its physicochemical and pharmacological properties. Heteroaromatic rings, in particular, play a critical role in medicinal chemistry as their introduction can affect properties like lipophilicity, basicity, and hydrogen bonding capability, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Research on related N-benzyl-substituted acetamide derivatives has demonstrated the impact of modifying the aromatic ring. For example, in a series of thiazolyl N-benzyl-substituted acetamide derivatives designed as Src kinase inhibitors, the nature of the substituent on the benzyl ring was found to be critical for anticancer activity. chapman.edu Analogs with 4-fluoro and 3,4-dichloro substitutions on the benzyl ring showed significant inhibition of cancer cell proliferation, highlighting the sensitivity of the biological target to the electronic and steric properties of the aromatic system. chapman.edu

Furthermore, the replacement of a phenyl ring with a heteroaromatic ring like furan (B31954) has been studied in the context of N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br This substitution introduces different electronic and conformational properties. Similarly, compounds where the benzyl group is attached to other heterocyclic systems, such as 1,2-benzisothiazole, have been synthesized and evaluated for activities like antifungal properties. ebi.ac.uk The choice of the heteroaromatic system can influence metabolic stability; for instance, incorporating nitrogen atoms into an aromatic ring can decrease electron density, potentially reducing metabolism by P450 enzymes. researchgate.net

The following table summarizes examples of aromatic and heteroaromatic substitutions in related acetamide scaffolds and their observed impact.

| Core Scaffold | Aromatic/Heteroaromatic System | Observed Impact/Application |

| Thiazolyl Acetamide | 4-Fluorobenzyl, 3,4-Dichlorobenzyl | Enhanced anticancer activity chapman.edu |

| Acetamide | Furan-2-ylmethyl | Studied for antiprotozoal activity scielo.br |

| Acetamide | 3-oxo-1,2-benzothiazol-2-yl | Antifungal agent ebi.ac.uk |

| Piperazine (B1678402) | 2-substituted pyridine, Isoquinoline | Modulated binding affinity at D2/D3 receptors nih.gov |

Structure-Activity Relationship (SAR) Studies on Related Chemical Scaffolds

Impact of Structural Changes on Molecular Recognition and Binding (e.g., enzyme or receptor interactions)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For scaffolds related to this compound, specific structural features govern their interaction with biological targets such as enzymes and receptors.

The N-benzyl group itself is often crucial for activity, contributing to hydrophobic interactions within receptor binding pockets. smolecule.com In studies on P2Y₁₄R antagonists, the benzyl group was found to enhance these hydrophobic interactions. smolecule.com The nature and position of substituents on this aromatic ring can fine-tune binding affinity and selectivity. For instance, in a series of dopamine (B1211576) D2/D3 receptor ligands, various hydrophobic and heteroaromatic substitutions on an N-aryl piperazine ring were explored to delineate the nature of the binding pocket. nih.gov This study revealed that the spatial relationship between nitrogen atoms in the ligand and molecular determinants in the receptor is critical for binding. nih.gov

Similarly, in the context of opioid receptors, N-substituted analogs of 8-carboxamidocyclazocine (B1251197) were synthesized to probe a putative hydrophobic binding pocket. An analog featuring an N-(4'-phenyl)-phenethyl group demonstrated high binding affinity to mu, kappa, and delta opioid receptors, indicating that extending the hydrophobic chain with an additional phenyl group can significantly enhance receptor interaction. nih.gov

The amino acid or peptide recognition by synthetic receptors also offers insights into molecular interactions. The binding process is often driven by a combination of forces including ionic interactions, hydrogen bonding, and hydrophobic effects. mdpi.com For the title compound, the primary amino group could serve as a key interaction point, potentially forming hydrogen bonds or ionic interactions with a receptor or enzyme active site.

Influence of Conformation on Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like N,N-disubstituted acetamides, the rotation around single bonds can lead to multiple, energetically accessible conformations. The amide bond itself can exist as cis and trans isomers due to its partial double bond character. nih.gov

In N-aryl amides, N-methylation, similar to the N-ethyl group in the title compound, often leads to a preference for the cis conformation. nih.gov However, the electronic properties and steric bulk of the substituents can alter this preference. For example, studies on N-(2-azulenyl)-N-methyl amides showed a high ratio of the trans form, attributed to the coplanarity of the azulenyl moiety with the amide plane. nih.gov

Applications in Chemical Biology and Drug Discovery Scaffold and Library Design

Utility as a Privileged Scaffold for Compound Library Synthesis

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. While there is a lack of specific studies demonstrating that 2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide is a "privileged" scaffold in the classical sense, its structural motifs are commonly found in known bioactive compounds. This suggests its potential as a foundational structure for the synthesis of diverse compound libraries aimed at identifying new drug leads.

The structure of this compound is well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. The primary amino group can be readily acylated, alkylated, or used in reductive amination reactions with a wide variety of aldehydes and ketones. Similarly, the amide nitrogen can be further functionalized. The bromine atom on the benzyl (B1604629) ring offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl groups.

A hypothetical combinatorial library based on this scaffold could be generated as outlined in the table below:

| Scaffold Position | Potential Modifications | Resulting Diversity |

| Primary Amine (-NH2) | Acylation with various carboxylic acids, sulfonyl chlorides | Diverse amides and sulfonamides |

| Reductive amination with aldehydes/ketones | Secondary and tertiary amines | |